molecular formula C13H24SSn B3028068 (4-Hexylthiophen-2-yl)trimethylstannane CAS No. 154717-22-3

(4-Hexylthiophen-2-yl)trimethylstannane

Cat. No.: B3028068
CAS No.: 154717-22-3
M. Wt: 331.1 g/mol
InChI Key: OZNXIGFAKCITRZ-UHFFFAOYSA-N
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Description

(4-Hexylthiophen-2-yl)trimethylstannane is an organotin compound with the molecular formula C₁₃H₂₄SSn and an average molecular mass of 331.106 g/mol (monoisotopic mass: 332.062066 g/mol) . Its structure consists of a thiophene ring substituted with a hexyl group at the 4-position and a trimethylstannyl group at the 2-position. The compound is identified by ChemSpider ID 26994581 and CAS registry number 154717-22-3 . Organotin compounds like this are critical intermediates in Stille cross-coupling reactions, enabling the synthesis of conjugated polymers and small molecules for optoelectronic applications. The hexyl substituent enhances solubility in organic solvents, facilitating solution-based processing in materials science .

Properties

IUPAC Name

(4-hexylthiophen-2-yl)-trimethylstannane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15S.3CH3.Sn/c1-2-3-4-5-6-10-7-8-11-9-10;;;;/h7,9H,2-6H2,1H3;3*1H3;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZNXIGFAKCITRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CSC(=C1)[Sn](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24SSn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154717-22-3
Record name (4-hexyl-2-thienyl)(trimethyl)stannane
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Hexylthiophen-2-yl)trimethylstannane typically involves the stannylation of 4-hexylthiophene. One common method is the reaction of 4-hexylthiophene with trimethyltin chloride in the presence of a base such as n-butyllithium. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

4-Hexylthiophene+Trimethyltin chloriden-ButyllithiumThis compound\text{4-Hexylthiophene} + \text{Trimethyltin chloride} \xrightarrow{\text{n-Butyllithium}} \text{this compound} 4-Hexylthiophene+Trimethyltin chloriden-Butyllithium​this compound

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production would also require stringent control of environmental factors to ensure safety and compliance with regulations.

Chemical Reactions Analysis

Types of Reactions

(4-Hexylthiophen-2-yl)trimethylstannane can undergo various chemical reactions, including:

    Substitution Reactions: The trimethylstannyl group can be replaced by other functional groups through reactions with electrophiles.

    Coupling Reactions: It can participate in Stille coupling reactions, where the trimethylstannyl group reacts with halides in the presence of a palladium catalyst to form new carbon-carbon bonds.

Common Reagents and Conditions

    Electrophiles: For substitution reactions, common electrophiles include halogens and other reactive species.

    Palladium Catalysts: For coupling reactions, palladium-based catalysts such as Pd(PPh3)4 are commonly used.

    Solvents: Reactions are typically carried out in solvents like tetrahydrofuran (THF) or toluene.

Major Products

    Substitution Products: Depending on the electrophile used, various substituted thiophenes can be obtained.

    Coupling Products: Stille coupling reactions yield biaryl compounds or other complex organic molecules.

Scientific Research Applications

(4-Hexylthiophen-2-yl)trimethylstannane, also referred to as 154717-22-3, is a chemical compound that has applications in scientific research, especially in the field of organic electronics . It is an organotin compound that contains a hexylthiophene moiety attached to a trimethylstannyl group.

Applications

  • Organic Electronics this compound is used in the synthesis of conjugated materials for organic photovoltaics and organic field-effect transistors. The hexyl group enhances its solubility, which makes it easier to process in different organic solvents. The trimethylstannyl group is a versatile coupling partner in cross-coupling reactions like Stille coupling.
  • Stille Coupling Reactions The primary chemical reaction involving this compound is the Stille coupling reaction, where it acts as a nucleophile. It reacts with electrophiles such as halogenated compounds to create new carbon-carbon bonds. Palladium catalysts facilitate the transfer of the hexylthiophen-2-yl group to the electrophile. It has been used to synthesize fullerene derivatives by coupling with benzothiadiazole-based compounds.
  • Synthesis of Novel Materials this compound can be coupled with benzothiadiazole derivatives to synthesize novel materials with enhanced electronic properties. Variations in substituents on both the stannane and electrophile can significantly affect reaction yields and product distributions.
  • Polymer Solar Cells (5-Hexylthiophen-2-yl) is a component in the synthesis of 5-((4,5-Dihexylthiophen-2-yl)methylene)-1,3-di(thiophen-2-yl)-4H-cyclopenta[c]thiophene-4,6(5H)-dione, a compound used in polymer solar cells .
  • Ruthenium complexes this compound can be used in the synthesis of heteroleptic Ruthenium complexes .

Comparison of structurally similar compounds

CompoundAlkyl Group LengthReactivitySolubility
(5-Hexylthiophen-2-yl)trimethylstannaneHexylModerateHigh
(5-Hexylthiophen-2-yl)tributyltinHexylHighModerate
(5-Octyldodecylthiophen-2-yl)trimethylstannaneOctyldodecylModerateVery High
(4-Hexyldodecylthiophen-2-yl)trimethylstannaneHexyldodecylModerateHigh

Mechanism of Action

The mechanism of action of (4-Hexylthiophen-2-yl)trimethylstannane in chemical reactions involves the formation of organotin intermediates. These intermediates can undergo transmetalation with palladium catalysts in coupling reactions, facilitating the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and application, but generally, the trimethylstannyl group acts as a leaving group, enabling the formation of desired products.

Comparison with Similar Compounds

Substituent Effects: Trimethylstannane vs. Tributylstannane

A key structural analog is tributyl(4-hexylthiophen-2-yl)stannane, which replaces the trimethylstannyl group with a bulkier tributylstannyl moiety. The tributyl variant exhibits distinct NMR spectral features due to the increased number of protons in the butyl chains (Figure A.12 in ). However, the tributyl analog may offer better thermal stability in polymer synthesis due to reduced volatility .

Property (4-Hexylthiophen-2-yl)trimethylstannane Tributyl(4-hexylthiophen-2-yl)stannane
Molecular Formula C₁₃H₂₄SSn C₂₁H₃₆SSn (estimated)
Stannane Substituents Trimethyl Tributyl
Key Application High-reactivity coupling Polymer synthesis
Spectral Characterization Limited NMR data in evidence ¹H NMR reported

Aromatic Core Modifications: Thiophene vs. Indenothiophene

The compound (4,4-di-p-tolyl-4H-indeno[1,2-b]thiophen-2-yl)trimethylstannane replaces the simple thiophene core with an indenothiophene system fused to two p-tolyl groups . This modification significantly alters electronic properties:

  • The indenothiophene core extends π-conjugation, reducing the bandgap and enhancing light absorption, making it suitable for organic solar cells.
  • The di-p-tolyl groups introduce steric bulk, which may hinder intermolecular packing but improve charge transport in thin films.
Property This compound (4,4-di-p-tolyl-indenothiophen-2-yl)trimethylstannane
Aromatic Core Thiophene Indeno[1,2-b]thiophene
Substituents Hexyl Di-p-tolyl
Application General-purpose coupling Organic photovoltaics
Synthesis Complexity Moderate High (requires regioisomeric control)

Functional Group Positioning: Regioisomeric Considerations

In analogs like 1,6-i and 1,7-i isomers of indenothiophene-stannane derivatives, regioisomerism impacts optoelectronic performance. For example, the 1,6-regioisomer may exhibit superior charge-carrier mobility compared to the 1,7-isomer due to differences in molecular packing . While this compound lacks such isomerism, its regiochemical simplicity ensures reproducibility in synthesis.

Biological Activity

(4-Hexylthiophen-2-yl)trimethylstannane, a compound with the chemical formula C13_{13}H24_{24}SSn, has garnered attention in the field of organic chemistry due to its potential applications in electronic materials and biological systems. This article aims to explore its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.

This compound is classified as an organotin compound. Organotins are known for their diverse applications, particularly in agrochemicals and materials science. The presence of the hexylthiophene moiety contributes to its unique properties, enhancing its solubility and interaction with biological systems.

The biological activity of this compound is primarily associated with its interaction with cellular components. Research indicates that organotin compounds can exert effects on:

  • Cell Membrane Integrity : By disrupting lipid bilayers, leading to increased permeability and potential cell death.
  • Enzyme Inhibition : Interacting with enzymes involved in critical metabolic pathways, which may result in altered cellular functions.

Biochemical Pathways

Organotin compounds, including this compound, have been shown to affect various biochemical pathways:

  • Sterol Biosynthesis Inhibition : Similar to other organotins, it may inhibit enzymes involved in sterol biosynthesis, impacting cell membrane integrity and function.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress by generating ROS, leading to cellular damage.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Antifungal Activity :
    • A study demonstrated that organotin compounds exhibit antifungal properties by disrupting fungal cell membranes. The mechanism involves the inhibition of ergosterol synthesis, critical for fungal cell viability.
  • Cytotoxicity Studies :
    • In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. The compound's ability to induce apoptosis was linked to its interaction with mitochondrial membranes .
  • Neurotoxicity Assessment :
    • Research highlighted potential neurotoxic effects of organotin compounds on neuronal cells, suggesting that exposure could lead to impaired neuronal function due to oxidative stress .

Data Table: Biological Activity Summary

Activity TypeDescriptionReference
Antifungal ActivityDisrupts fungal cell membranes; inhibits ergosterol synthesis
CytotoxicityInduces apoptosis in cancer cell lines
NeurotoxicityImpairs neuronal function via oxidative stress

Safety and Toxicity

This compound is classified as highly toxic. It poses significant risks upon ingestion or skin contact, indicating a need for careful handling in laboratory settings . The acute toxicity profile highlights the necessity for safety protocols when working with this compound.

Q & A

Q. What are the standard synthetic routes for preparing (4-hexylthiophen-2-yl)trimethylstannane, and how can purity be ensured?

The compound is typically synthesized via lithiation of 4-hexylthiophene followed by transmetallation with trimethyltin chloride. Key steps include:

  • Lithiation at -78°C using n-BuLi in anhydrous THF.
  • Quenching with Me3_3SnCl to form the stannane. Purification involves column chromatography (hexane/ethyl acetate) and characterization via 1^1H/13^{13}C NMR to confirm the absence of tributyltin byproducts (common in analogous syntheses) . Purity (>95%) is validated using GC-MS or HPLC with a reverse-phase C18 column .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR Spectroscopy : 119^{119}Sn NMR is essential to confirm the trimethylstannane group (δ ≈ 0–50 ppm). 1^1H NMR should show the thiophene proton (δ 6.8–7.2 ppm) and hexyl chain protons (δ 0.8–1.7 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) detects the molecular ion [M+^+] at m/z 340.1 (C13_{13}H24_{24}SSn).
  • X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction is recommended, though crystallization may require slow evaporation in hexane .

Q. What safety protocols are mandatory when handling this organotin compound?

  • Use gloves, lab coats, and goggles to prevent skin/eye contact.
  • Work in a fume hood to avoid inhalation of volatile tin species.
  • Waste must be stored in sealed containers labeled "organotin waste" and disposed via licensed hazardous waste facilities .

Advanced Research Questions

Q. How can reaction yields be optimized in Stille coupling reactions using this stannane?

Yields depend on:

  • Catalyst selection : Pd(PPh3_3)4_4 or Pd2_2(dba)3_3 with AsPh3_3 as a ligand.
  • Solvent system : Use degassed toluene/DMF (9:1) to prevent oxidation.
  • Temperature : 80–100°C for 12–24 hours. Monitor progress via TLC and isolate products via flash chromatography. If yields drop below 60%, check for tin-thiophene bond hydrolysis using 119^{119}Sn NMR .

Q. How should researchers address contradictions between computational predictions and experimental data for this compound’s electronic properties?

  • Perform DFT calculations (e.g., B3LYP/6-31G*) to predict HOMO/LUMO levels and compare with experimental cyclic voltammetry (CV) results.
  • If discrepancies arise (e.g., CV shows lower bandgap than DFT), consider solvent effects or aggregation in the solid state. Use UV-vis spectroscopy in solution and thin films to resolve .

Q. What strategies mitigate impurities from tributyltin byproducts during synthesis?

  • Ensure strict stoichiometry (1:1 ratio of Me3_3SnCl to lithiated thiophene).
  • Use excess Me3_3SnCl (1.2 equiv) to drive the reaction to completion.
  • Purify via fractional distillation under reduced pressure (bp ≈ 120–130°C at 0.1 mmHg) .

Q. How does the hexyl chain length impact the compound’s application in organic electronics?

  • Longer alkyl chains (e.g., hexyl vs. methyl) enhance solubility in nonpolar solvents (toluene, chloroform), facilitating thin-film deposition.
  • Chain length affects crystallinity: Hexyl groups reduce aggregation, improving charge mobility in OFETs. Compare AFM morphology of films cast from hexyl vs. shorter-chain derivatives .

Methodological Guidance

Q. What experimental controls are necessary when using this stannane in polymer synthesis?

  • Include a blank reaction without the palladium catalyst to confirm no spontaneous coupling.
  • Use internal standards (e.g., tetradecane) in GC-MS to quantify unreacted stannane.
  • Characterize polymers via GPC and DSC to correlate molecular weight with stannane reactivity .

Q. How can researchers validate the absence of toxic tin residues in reaction products?

  • Perform ICP-MS on purified products to detect residual tin (<1 ppm acceptable).
  • For biological applications, use cytotoxicity assays (e.g., MTT) on HEK293 cells to confirm biocompatibility .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(4-Hexylthiophen-2-yl)trimethylstannane
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(4-Hexylthiophen-2-yl)trimethylstannane

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